molecular formula C20H24O3 B14555545 acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol CAS No. 62082-86-4

acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol

Cat. No.: B14555545
CAS No.: 62082-86-4
M. Wt: 312.4 g/mol
InChI Key: SZLYCYSOAGNOQH-QJHJCNPRSA-N
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Description

Acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol is a complex organic compound with a unique structure that combines acetic acid with a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol typically involves multiple steps, including the formation of the naphthalene core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Functionalization: Introduction of the acetic acid and other functional groups through reactions such as Friedel-Crafts acylation, reduction, and esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-Benazepril Hydrochloride: A compound with a similar naphthalene core structure.

    Camphoric Acid: Another compound with a related structural motif.

Uniqueness

Acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62082-86-4

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol

InChI

InChI=1S/C18H20O.C2H4O2/c1-18(2)16(13-8-4-3-5-9-13)12-14-10-6-7-11-15(14)17(18)19;1-2(3)4/h3-11,16-17,19H,12H2,1-2H3;1H3,(H,3,4)/t16-,17-;/m0./s1

InChI Key

SZLYCYSOAGNOQH-QJHJCNPRSA-N

Isomeric SMILES

CC(=O)O.CC1([C@@H](CC2=CC=CC=C2[C@@H]1O)C3=CC=CC=C3)C

Canonical SMILES

CC(=O)O.CC1(C(CC2=CC=CC=C2C1O)C3=CC=CC=C3)C

Origin of Product

United States

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